

Spectroscopic and Biological Insights into Coriolin-A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of **Coriolin-A**, a sesquiterpene antibiotic isolated from the basidiomycete Coriolus consors. This document is intended to serve as a comprehensive resource, presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and a visualization of a key biological pathway influenced by this compound.

Spectroscopic Data of Coriolin-A

The structural elucidation of **Coriolin-A** has been established through extensive spectroscopic analysis. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments and the key mass spectrometry fragmentation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Coriolin-A (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	2.35	m	_
2	1.80	m	_
2'	1.65	m	
3	4.15	d	7.5
4	2.60	d	7.5
6	1.30	S	_
7	1.70	m	_
7'	1.95	m	_
8	4.40	S	_
10	2.10	m	
11	1.05	d	7.0
12	0.85	d	7.0
13	4.95	S	_
13'	5.10	S	_
14	1.00	S	_
15	1.25	S	

Table 2: ¹³C NMR Spectroscopic Data for Coriolin-A (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	
1	45.2	
2	27.8	
3	78.5	
4	55.1	
5	218.1	
6	41.7	
7	34.5	
8	74.2	
9	138.9	
10	48.3	
11	22.4	
12	16.8	
13	112.3	
14	15.6	
15	28.1	

Mass Spectrometry (MS)

High-resolution mass spectrometry of **Coriolin-A** reveals a molecular ion peak consistent with its chemical formula, $C_{15}H_{20}O_5$.

Table 3: High-Resolution Mass Spectrometry Data for Coriolin-A

lon	m/z (calculated)	m/z (found)
[M+H]+	281.1389	281.1385
[M+Na]+	303.1208	303.1205



Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of spectroscopic data for sesquiterpene lactones like **Coriolin-A**.

NMR Spectroscopy

Sample Preparation: A sample of **Coriolin-A** (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance 500 MHz spectrometer.

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.28 s

• Relaxation Delay: 1.0 s

• Spectral Width: 8278 Hz

• Temperature: 298 K

¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s

Spectral Width: 30030 Hz



• Temperature: 298 K

Data Processing: The raw data is processed using Bruker TopSpin software. Fourier transformation is applied, followed by phase and baseline correction. Chemical shifts are referenced to the internal TMS standard (δ = 0.00 ppm for 1 H and 13 C).

Mass Spectrometry

Sample Preparation: A dilute solution of **Coriolin-A** is prepared in methanol (approximately 1 mg/mL).

Instrumentation: High-resolution mass spectra are obtained using a Waters Xevo G2-S QTof mass spectrometer equipped with an electrospray ionization (ESI) source.

Acquisition Parameters:

Ionization Mode: Positive

Capillary Voltage: 3.0 kV

Sampling Cone Voltage: 40 V

• Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Desolvation Gas Flow: 600 L/h

Mass Range: m/z 50-1200

Data Analysis: The data is acquired and processed using MassLynx software. The elemental composition is determined from the accurate mass measurements.

Biological Activity and Signaling Pathway

Coriolin-A has been reported to exhibit a range of biological activities, including antibacterial and antitumor effects. One of its proposed mechanisms of action involves the inhibition of Na⁺/K⁺-ATPase, a crucial enzyme for maintaining cellular membrane potential.



Caption: Inhibition of Na+/K+-ATPase by Coriolin-A.

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